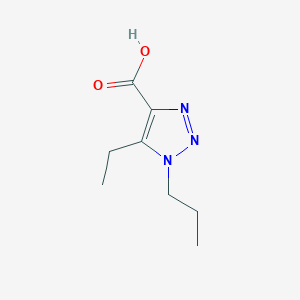

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid

Beschreibung

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse chemical properties and significant biological activities

Eigenschaften

Molekularformel |

C8H13N3O2 |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

5-ethyl-1-propyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-3-5-11-6(4-2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

DWYFMFVSJPBFEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=C(N=N1)C(=O)O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The reaction involves the following steps:

Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding amine, while the alkyne precursor is prepared from the corresponding halide.

Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, under mild conditions to form the triazole ring.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis is often employed. This method allows for the efficient and scalable production of 1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst. The process involves the decarboxylation/cycloaddition cascade reaction with propiolic acid, delivering the desired triazoles in high yields .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylates or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other substituted triazoles.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and dendrimers, due to its ability to form stable triazole rings.

Bioconjugation: The triazole moiety is employed in bioconjugation chemistry for the labeling and modification of biomolecules.

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.

1,2,3-Triazole: The parent compound of 5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid, known for its versatility in chemical synthesis.

Uniqueness

5-Ethyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable triazole rings and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Biologische Aktivität

5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (C8H13N3O2) is a member of the triazole family, characterized by its unique structure which includes a triazole ring with both ethyl and propyl substituents along with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that 5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound has been evaluated for its efficacy against fungal pathogens, demonstrating promising results in inhibiting the growth of species such as Candida and Aspergillus. The presence of the carboxylic acid group is thought to enhance its solubility and bioavailability, contributing to its antifungal activity.

Anti-inflammatory Effects

Preliminary studies suggest that 5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives including 5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed antifungal efficacy against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. |

| Study 3 | Explored anti-inflammatory effects in vitro, indicating a reduction in pro-inflammatory cytokines by up to 50% at higher concentrations. |

The biological activity of 5-Ethyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria and fungi.

- Receptor Modulation : Potential interactions with receptors involved in inflammatory pathways could explain its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.